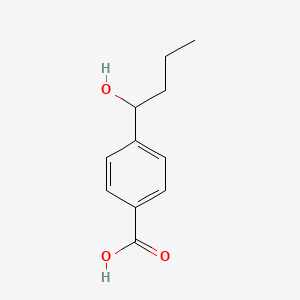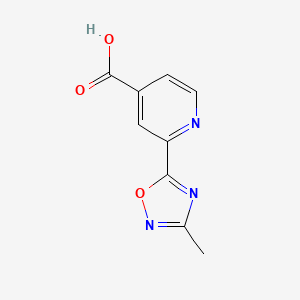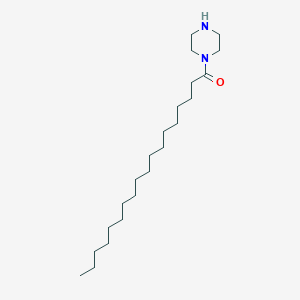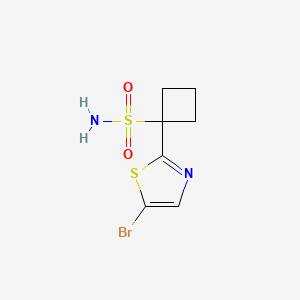
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide is a compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutanesulfonamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclobutanesulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques .
化学反应分析
Types of Reactions: 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
科学研究应用
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide has several scientific research applications:
作用机制
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide involves its interaction with biological targets:
相似化合物的比较
- 1-(5-Chloro-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Methyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Phenyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity .
- Biological Activity: Compared to its chloro, methyl, and phenyl analogs, the bromo derivative may exhibit different levels of antimicrobial, antifungal, and anticancer activities due to the distinct properties of the bromine atom .
属性
分子式 |
C7H9BrN2O2S2 |
|---|---|
分子量 |
297.2 g/mol |
IUPAC 名称 |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-5-4-10-6(13-5)7(2-1-3-7)14(9,11)12/h4H,1-3H2,(H2,9,11,12) |
InChI 键 |
BIFDHAVUXDLGMX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=NC=C(S2)Br)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


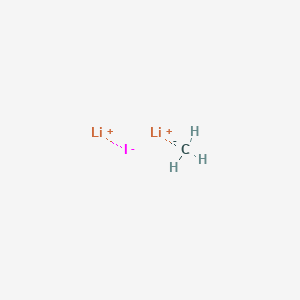
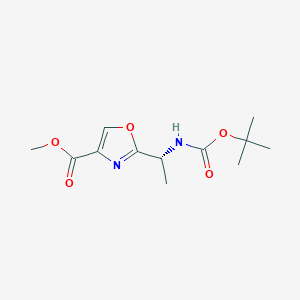
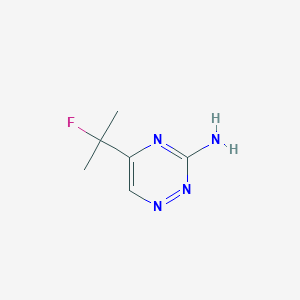
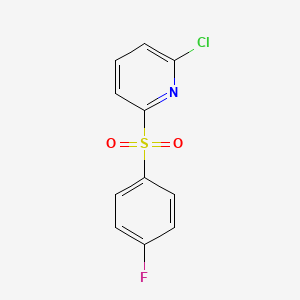
![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)
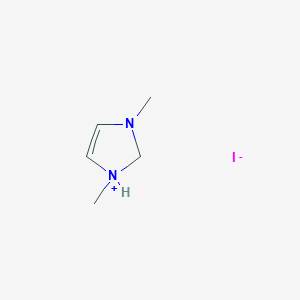
![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)

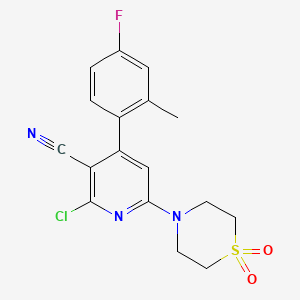
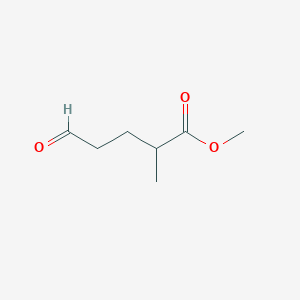
![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)
